3-(4-CHLOROPHENYL)-6-METHYL-4-METHYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-2-ONE
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Overview
Description
3-(4-Chlorophenyl)-6-methyl-4-methylidene-1,2,3,4-tetrahydroquinazolin-2-one is a heterocyclic compound that features a quinazolinone core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-6-methyl-4-methylidene-1,2,3,4-tetrahydroquinazolin-2-one typically involves the condensation of 4-chlorobenzaldehyde with 2-amino-3-methyl-1,4-dihydroquinazolin-4-one under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-6-methyl-4-methylidene-1,2,3,4-tetrahydroquinazolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
3-(4-Chlorophenyl)-6-methyl-4-methylidene-1,2,3,4-tetrahydroquinazolin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-6-methyl-4-methylidene-1,2,3,4-tetrahydroquinazolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester: Known for its antiproliferative activity against cancer cells.
N-(4-(4-Chlorophenyl)-8-oxo-7,8-dihydropyrazolo[4,3-e]thiazolo[3,2-a]pyrimidin-3-yl)benzamide: Exhibits antiviral properties.
Uniqueness
3-(4-Chlorophenyl)-6-methyl-4-methylidene-1,2,3,4-tetrahydroquinazolin-2-one is unique due to its specific quinazolinone core structure, which imparts distinct biological activities and chemical reactivity.
Biological Activity
Overview
3-(4-Chlorophenyl)-6-methyl-4-methylidene-1,2,3,4-tetrahydroquinazolin-2-one is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound features a quinazolinone core structure, which is known for its diverse pharmacological properties. Research has indicated its potential applications in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory activities.
Chemical Structure and Properties
The chemical formula for this compound is C16H14ClN2O with a molecular weight of approximately 284.75 g/mol. The structural representation can be summarized as follows:
Property | Value |
---|---|
IUPAC Name | 3-(4-chlorophenyl)-6-methyl-4-methylidene-1H-quinazolin-2-one |
Molecular Formula | C16H14ClN2O |
Molecular Weight | 284.75 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This compound can bind to various enzymes and receptors, modulating their activity and leading to significant biological effects. For example:
- Enzyme Inhibition : It may inhibit certain kinases involved in cancer progression.
- Receptor Modulation : The compound might interact with receptors that play a role in inflammation and pain pathways.
Anticancer Activity
Research has demonstrated that compounds similar to this compound exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Studies have shown that this class of compounds can effectively target cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. It has shown promising activity against various bacterial strains including:
- Staphylococcus aureus
- Escherichia coli
In vitro studies have indicated that the minimum inhibitory concentrations (MICs) for these bacteria are comparable to established antibiotics such as ampicillin, suggesting a potential role in treating bacterial infections.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound may possess anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines in cell culture models, indicating its potential utility in inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activities of quinazolinone derivatives:
- Anticancer Studies : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects on various cancer cell lines through apoptosis induction mechanisms.
- Antimicrobial Testing : Research conducted by Science.gov found that compounds within the same structural family displayed moderate-to-good antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Mechanisms : A study highlighted the ability of similar compounds to reduce inflammation markers in animal models of arthritis, suggesting a pathway for therapeutic application in chronic inflammatory conditions.
Properties
IUPAC Name |
3-(4-chlorophenyl)-6-methyl-4-methylidene-1H-quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-10-3-8-15-14(9-10)11(2)19(16(20)18-15)13-6-4-12(17)5-7-13/h3-9H,2H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDXUPRGXXIDEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)N(C2=C)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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